molecular formula C7H9N3O4S B1425129 {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid CAS No. 1158780-25-6

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Cat. No.: B1425129
CAS No.: 1158780-25-6
M. Wt: 231.23 g/mol
InChI Key: GQQPLPFGGNNARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a useful research compound. Its molecular formula is C7H9N3O4S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Biological Activity

The compound {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is a derivative of the 1,3,4-thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They have been extensively studied for their pharmacological properties, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Potential to inhibit tumor growth.
  • Anti-inflammatory Effects : Reduction of inflammation in biological systems.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Thiadiazole derivatives exhibit potent antimicrobial activity. In a study evaluating various 1,3,4-thiadiazole compounds, several demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
1Staphylococcus aureus15
2Escherichia coli12
3Pseudomonas aeruginosa14

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been evaluated in various studies. For instance, the compound containing the thiadiazole moiety showed significant cytotoxicity against the HeLa cell line with an IC50 value of 29 μM . This suggests that modifications to the thiadiazole structure can enhance its effectiveness as an anticancer agent.

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
1HeLa29
2MCF-773

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Intercalation with DNA : Some studies have shown that these compounds can intercalate with DNA, disrupting replication and transcription processes .
  • Oxidative Stress Modulation : The antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole derivatives and assessed their antibacterial activity. Among them, one compound was found to be equipotent with ampicillin against E. coli biofilm formation. Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes like MurB .

Evaluation of Anticancer Properties

Another research focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that derivatives with specific substituents showed enhanced cytotoxicity against multiple cancer types. The study emphasized the importance of structural modifications in improving therapeutic efficacy .

Properties

IUPAC Name

2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-14-3-4-9-10-7(15-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPLPFGGNNARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.